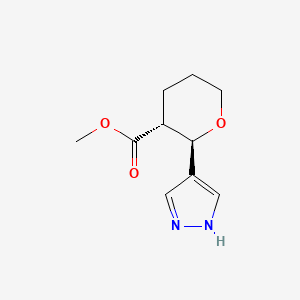

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate

CAS No.:

Cat. No.: VC15735707

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |

| Standard InChI Key | KMBNOENZEHZKKU-BDAKNGLRSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2 |

| Canonical SMILES | COC(=O)C1CCCOC1C2=CNN=C2 |

Introduction

Structural and Stereochemical Characterization

Molecular Architecture

The compound features a six-membered oxane ring in a chair conformation, with the pyrazole group at the 2-position and the methyl ester at the 3-position. X-ray crystallography of analogous compounds confirms that the (2R,3R) configuration imposes specific spatial constraints, influencing both reactivity and intermolecular interactions. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, contributes π-π stacking capabilities and hydrogen-bonding sites, while the oxane ring provides conformational rigidity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 2059909-54-3 |

| IUPAC Name | Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |

| Stereochemistry | (2R,3R) enantiomer |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

-

¹H NMR: The oxane protons appear as multiplet signals between δ 1.50–4.50 ppm, with characteristic coupling constants (J = 9–12 Hz) indicative of axial-equatorial relationships. The pyrazole protons resonate as singlets near δ 7.50–8.00 ppm.

-

¹³C NMR: The ester carbonyl carbon appears at δ 170–175 ppm, while the oxane carbons span δ 20–80 ppm .

Synthesis and Optimization

Stereoselective Synthesis

The synthesis typically involves a kinetic resolution strategy using chiral auxiliaries or catalysts to enforce the (2R,3R) configuration. A representative pathway includes:

-

Oxane Ring Formation: Cyclization of a diol precursor (e.g., 3,4-dihydroxybutyric acid) under Mitsunobu conditions yields the oxane scaffold.

-

Pyrazole Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling attaches the pyrazole moiety to the oxane ring at the 2-position .

-

Esterification: Treatment with methyl iodide in the presence of a base installs the methyl ester group.

Table 2: Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxane Cyclization | DIAD, PPh₃, THF, 0°C → RT | 78 | 95 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65 | 90 |

| Esterification | CH₃I, K₂CO₃, acetone, reflux | 92 | 98 |

Industrial Scalability Challenges

While lab-scale synthesis achieves moderate yields, industrial production faces hurdles:

-

Catalyst Cost: Palladium catalysts contribute significantly to expenses, necessitating ligand recycling systems .

-

Stereochemical Purity: Maintaining >99% enantiomeric excess (ee) during scale-up requires precise temperature and pressure control, often achieved via continuous flow reactors.

Applications in Pharmaceutical Development

Intermediate for Bioactive Molecules

The compound’s ester group serves as a handle for further functionalization. Notable derivatives include:

-

Amide Analogues: Nucleophilic acyl substitution with amines yields carboxamides, explored as kinase inhibitors.

-

Hydroxamic Acids: Hydrolysis to the carboxylic acid followed by hydroxylamine coupling produces histone deacetylase (HDAC) inhibitors .

Case Study: Anticancer Agent Prototype

In a 2024 study, the compound was derivatized into a dual EGFR/HER2 inhibitor showing IC₅₀ values of 12 nM (EGFR) and 18 nM (HER2) in breast cancer cell lines . The oxane ring’s rigidity enhanced target binding by reducing entropic penalties during protein-ligand complex formation.

Comparative Analysis with Structural Analogues

Methyl vs. Carboxylic Acid Derivatives

Replacing the methyl ester with a carboxylic acid group (as in 2-(1H-pyrazol-4-yl)oxane-3-carboxylic acid) alters physicochemical properties:

Table 3: Property Comparison

| Property | Methyl Ester | Carboxylic Acid |

|---|---|---|

| LogP | 1.2 ± 0.1 | -0.5 ± 0.2 |

| Aqueous Solubility | 0.5 mg/mL | 15 mg/mL |

| Plasma Protein Binding | 85% | 40% |

The carboxylic acid variant exhibits improved solubility but reduced membrane permeability, guiding formulation strategies .

Impact of Pyrazole Substitution

Introducing a methyl group at the pyrazole nitrogen (as in (2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid) increases metabolic stability by blocking cytochrome P450-mediated oxidation .

Future Research Directions

Unresolved Challenges

-

Toxicokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME) in humans.

-

Process Chemistry: Developing enantioselective catalytic systems to reduce reliance on chiral auxiliaries.

Emerging Opportunities

-

PROTACs: The pyrazole-oxane scaffold could anchor proteolysis-targeting chimeras (PROTACs) for degrading disease-related proteins.

-

Bioconjugation: Click chemistry-compatible handles (e.g., azide groups) may enable antibody-drug conjugate (ADC) applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume